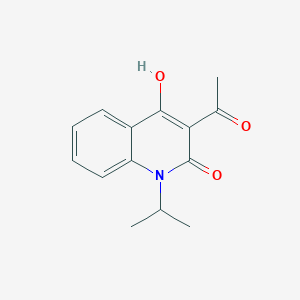

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

CAS No.: 860649-18-9

Cat. No.: VC2675807

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 860649-18-9 |

|---|---|

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one |

| Standard InChI | InChI=1S/C14H15NO3/c1-8(2)15-11-7-5-4-6-10(11)13(17)12(9(3)16)14(15)18/h4-8,17H,1-3H3 |

| Standard InChI Key | UKNKIEZLTTZRLX-UHFFFAOYSA-N |

| SMILES | CC(C)N1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O |

| Canonical SMILES | CC(C)N1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O |

Introduction

Chemical Structure and Properties

Structural Features

3-Acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone features a quinolinone core with specific functional groups that define its chemical identity. The compound contains a bicyclic structure with a benzene ring fused to a heterocyclic ring containing a nitrogen atom. The key structural elements include:

-

Quinolinone core (2(1H)-quinolinone)

-

Acetyl group at position 3

-

Hydroxyl group at position 4

-

Isopropyl group at position 1

This structural arrangement creates a molecule with potential for multiple hydrogen bonding interactions and varied chemical reactivity. The presence of the 3-acetyl and 4-hydroxyl groups creates an interesting electronic environment, potentially allowing for keto-enol tautomerism similar to other hydroxyquinolinones .

Physicochemical Properties

Based on structurally similar compounds, the following physicochemical properties can be estimated for 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone:

| Property | Value | Basis |

|---|---|---|

| Molecular Formula | C₁₄H₁₅NO₃ | Derived from structure |

| Molecular Weight | Approx. 245.28 g/mol | Calculated from molecular formula |

| Physical Appearance | Likely a crystalline solid | Based on similar quinolinones |

| Solubility | Limited water solubility (~25-30 μg/mL) | Extrapolated from similar compound |

| Melting Point | Estimated 180-220°C | Based on similar compounds |

| LogP | Approximately 2.0-2.5 | Estimated based on structure |

The compound likely exhibits limited water solubility due to its relatively hydrophobic nature, although the presence of the hydroxyl group provides a potential hydrogen bond donor site. The compound would likely be more soluble in organic solvents such as DMSO, methanol, or dichloromethane.

Synthesis Methods

Cyclization of Phenacyl Anthranilates

One potential synthetic route involves the cyclization of appropriately substituted phenacyl anthranilates, as reported for other quinolinone derivatives . This approach would involve:

-

Preparation of an N-isopropyl anthranilate derivative

-

Formation of a phenacyl ester using a bromoketone reagent

-

Cyclization under acidic conditions to form the quinolinone ring system

The cyclization step typically requires heating in an acidic medium such as trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) .

Solid-Phase Synthesis

A highly efficient solid-phase synthesis approach could be adapted from methods reported for other hydroxyquinolinone derivatives . This method offers advantages in terms of purity and yield, with the general procedure involving:

-

Immobilization of an appropriate anthranilate component to a solid support

-

Esterification with a suitable bromoketone

-

Cleavage from the support followed by cyclization in TFA

This solid-phase approach has been reported to yield hydroxyquinolinones with high purity (>90%) and yield (>80%) .

Key Reagents and Conditions

The synthesis of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone would likely require:

-

Anthranilic acid or a derivative as a starting material

-

Isopropylating agent (e.g., 2-bromopropane) for N-alkylation

-

Bromoketone for esterification

-

Acidic conditions (TFA or PPA) for cyclization

-

Purification procedures such as recrystallization or column chromatography

Temperature control and reaction time optimization would be critical for achieving good yields and minimizing side products.

Chemical Reactions and Reactivity

Hydroxyl Group Reactions

The 4-hydroxyl group can potentially undergo:

-

Esterification with acid chlorides or anhydrides

-

Etherification via alkylation

-

Oxidation to form quinone-like structures

Acetyl Group Reactions

The acetyl group at position 3 can participate in:

-

Reduction to form an alcohol derivative

-

Condensation reactions (e.g., with hydrazines to form hydrazones)

-

Aldol or Claisen condensations due to the acidic α-hydrogens

Quinolinone Ring Reactions

The quinolinone core may undergo:

-

Electrophilic substitution reactions on the benzene ring

-

Nucleophilic substitution at appropriate positions

-

Various transformations of the lactam functionality

Tautomerism

An important aspect of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone chemistry is the potential for keto-enol tautomerism involving the acetyl and hydroxyl groups. This tautomerism could influence the compound's reactivity and interaction with biological targets.

Biological Activities and Applications

Antimicrobial Activity

Quinolinone derivatives have been investigated for their antimicrobial properties against various pathogens. The hydroxyl and acetyl groups could contribute to potential antimicrobial activity through interaction with bacterial targets.

Anticancer Properties

Hydroxyquinolinones have shown promising cytotoxic activities against several cancer cell lines, including A549, K562, and CEM . The specific substitution pattern in 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone may confer unique anticancer properties worth investigating.

Structure-Activity Relationship Considerations

The specific substitution pattern in 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone—particularly the isopropyl group at position 1—may significantly influence its biological activity profile compared to related compounds with different substituents (such as butyl or phenyl groups) . Structure-activity relationship studies would be valuable for understanding how these structural differences affect biological activity.

Comparison with Similar Compounds

Structural Comparisons

To better understand the unique features of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone, a comparison with structurally similar compounds is valuable:

The isopropyl group in the target compound introduces a branched alkyl substituent, which likely affects the compound's three-dimensional structure, lipophilicity, and receptor interactions compared to the linear butyl or aromatic phenyl substituents in the related compounds.

Functional Implications

The different substituents at position 1 can significantly influence:

-

Membrane permeability and bioavailability

-

Binding affinity to target proteins

-

Metabolic stability and clearance

-

Solubility and distribution properties

The isopropyl group likely confers intermediate properties between the more flexible butyl chain and the rigid phenyl group, potentially providing a balanced profile of lipophilicity and steric constraints.

Analytical Methods and Characterization

Spectroscopic Identification

For comprehensive characterization of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone, several analytical techniques would be valuable:

NMR Spectroscopy

Proton NMR would likely show characteristic signals for:

-

Isopropyl methyl groups (doublet, δ ~1.2-1.5 ppm)

-

Isopropyl methine proton (septet, δ ~4.5-5.0 ppm)

-

Acetyl methyl group (singlet, δ ~2.5-2.7 ppm)

-

Aromatic protons of the quinolinone ring (multiple signals, δ ~7.0-8.5 ppm)

-

Hydroxyl proton (broad singlet, variable chemical shift)

Carbon-13 NMR would provide confirmation of carbonyl carbons, aromatic carbons, and aliphatic carbons.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight (~245 Da) and provide fragmentation patterns characteristic of the quinolinone structure with its specific substituents.

Infrared Spectroscopy

IR spectroscopy would reveal characteristic bands for:

-

O-H stretching (~3300-3500 cm⁻¹)

-

C=O stretching of both the acetyl and lactam carbonyl groups (~1650-1720 cm⁻¹)

-

Aromatic C=C stretching (~1450-1600 cm⁻¹)

Chromatographic Methods

HPLC analysis with appropriate conditions would be useful for purity assessment and potential detection in biological matrices. Based on similar compounds, reverse-phase chromatography with UV detection would likely be effective.

Research Applications and Future Directions

Current Research Status

While specific research on 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is limited in the available literature, the broader class of hydroxyquinolinones has shown promising results in various research areas . The development of efficient solid-phase synthesis methods for hydroxyquinolinone derivatives has enabled more comprehensive structure-activity relationship studies and high-throughput screening approaches .

Medicinal Chemistry Investigations

-

Systematic evaluation of anticancer activity against different cell lines

-

Assessment of antimicrobial properties against various pathogens

-

Investigation of structure-activity relationships through synthesis of related analogs

-

Molecular modeling to understand binding interactions with potential targets

Synthetic Methodology Development

-

Optimization of synthetic routes for improved yield and purity

-

Development of green chemistry approaches for more sustainable synthesis

-

Exploration of new catalytic methods for functionalization of the quinolinone core

Materials Science Applications

-

Investigation of potential applications in fluorescent probes or sensors

-

Exploration of metal-binding properties for chelation applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume